2-(3,4-Dimethylanilino)-6-(hydroxymethyl)oxane-3,4,5-triol
Overview
Description
2-(3,4-Dimethylanilino)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that features both aromatic and carbohydrate-like structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylanilino)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multi-step organic reactions. One possible route includes:
Starting Materials: 3,4-Dimethylaniline and a protected form of a hexose sugar.
Reaction Steps:
Reaction Conditions: These steps may require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to scale up the process. This includes:
Batch or Continuous Flow Reactors: To handle large volumes of reactants.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylanilino)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylanilino)-6-(hydroxymethyl)oxane-3,4,5-triol involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways related to its functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylanilino)-6-methyloxane-3,4,5-triol: Lacks the hydroxymethyl group.
2-(3,4-Dimethylanilino)-6-(hydroxymethyl)oxane-3,4-diol: Lacks one hydroxyl group.
Uniqueness
2-(3,4-Dimethylanilino)-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3,4-dimethylanilino)-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-7-3-4-9(5-8(7)2)15-14-13(19)12(18)11(17)10(6-16)20-14/h3-5,10-19H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPNTYWUBKWREY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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